molecular formula C20H20N4O2 B2419478 N2,N2-DIBENZYL-N4-METHYL-3-NITROPYRIDINE-2,4-DIAMINE CAS No. 2109168-23-0

N2,N2-DIBENZYL-N4-METHYL-3-NITROPYRIDINE-2,4-DIAMINE

Cat. No.: B2419478
CAS No.: 2109168-23-0
M. Wt: 348.406
InChI Key: XRSABRSWIODDCS-UHFFFAOYSA-N
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Description

N2,N2-DIBENZYL-N4-METHYL-3-NITROPYRIDINE-2,4-DIAMINE is an organic compound with a complex structure that includes a pyridine ring substituted with nitro, methyl, and dibenzylamine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N2-DIBENZYL-N4-METHYL-3-NITROPYRIDINE-2,4-DIAMINE typically involves multi-step organic reactions. One common method includes the nitration of a pyridine derivative followed by alkylation and amination reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and alkylation processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. The choice of reagents and optimization of reaction conditions are essential to minimize by-products and maximize yield.

Chemical Reactions Analysis

Types of Reactions

N2,N2-DIBENZYL-N4-METHYL-3-NITROPYRIDINE-2,4-DIAMINE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with palladium catalysts for reduction reactions, and electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields amine derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

N2,N2-DIBENZYL-N4-METHYL-3-NITROPYRIDINE-2,4-DIAMINE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2,N2-DIBENZYL-N4-METHYL-3-NITROPYRIDINE-2,4-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and pyridine ring play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-nitropyridine N-oxide
  • N,N’-dibenzyl-2,4-diaminopyrimidine
  • 2-Benzyl-2-(dimethylamino)-4’-morpholinobutyrophenone

Uniqueness

N2,N2-DIBENZYL-N4-METHYL-3-NITROPYRIDINE-2,4-DIAMINE is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-N,2-N-dibenzyl-4-N-methyl-3-nitropyridine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-21-18-12-13-22-20(19(18)24(25)26)23(14-16-8-4-2-5-9-16)15-17-10-6-3-7-11-17/h2-13H,14-15H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRSABRSWIODDCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C(=NC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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